molecular formula C25H22ClNO5S B2843441 1-[(4-Chlorophenyl)methyl]-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one CAS No. 872199-12-7

1-[(4-Chlorophenyl)methyl]-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one

Cat. No. B2843441
M. Wt: 483.96
InChI Key: ZGXYTIBLGJQZGQ-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one, also known as CEME, is a quinoline-based compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Characterization

The compound is synthesized through a series of reactions involving key intermediates and reagents, showcasing the versatility of quinoline derivatives in synthetic chemistry. For instance, the synthesis involves cyclization and sulfonylation reactions, demonstrating the compound's complex chemical structure and its potential as a scaffold for further chemical modifications (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Antimicrobial Activities

Quinoline derivatives, including structures similar to the compound , have been investigated for their antimicrobial properties. These studies have revealed that certain quinoline compounds exhibit potent antibacterial and antifungal activities, suggesting the potential for the development of new antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Photoluminescence and Material Science Applications

Quinoline derivatives have been explored for their photoluminescent properties, which are significant in the development of luminescent materials. These materials have applications in optical devices, sensors, and bioimaging. The structural modifications at the quinoline moiety can significantly impact the photophysical properties, suggesting a promising research avenue for developing new photoluminescent materials (Tan, Xiaoyang, Zhan, Xiong, Lv, Pan, & Huo, 2018).

Potential in Drug Development

The structural complexity and functional versatility of quinoline derivatives make them attractive candidates for drug development. Studies have shown that modifications to the quinoline scaffold can lead to compounds with potent biological activities, including antitumor, anti-inflammatory, and CNS activity. This underscores the potential of 1-[(4-Chlorophenyl)methyl]-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one as a lead compound in the search for new therapeutic agents (Sirisoma, Pervin, Zhang, Jiang, Willardsen, Anderson, Mather, Pleiman, Kasibhatla, Tseng, Drewe, & Cai, 2009).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO5S/c1-3-32-20-10-13-23-22(14-20)25(28)24(16-27(23)15-17-4-6-18(26)7-5-17)33(29,30)21-11-8-19(31-2)9-12-21/h4-14,16H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXYTIBLGJQZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Chlorophenyl)methyl]-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one

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